Ethyl N-(diethoxymethyl)-N-(ethoxycarbonyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(diethoxymethyl)-N-(ethoxycarbonyl)glycinate is an organic compound that belongs to the class of glycine derivatives. These compounds are often used in various chemical and industrial applications due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(diethoxymethyl)-N-(ethoxycarbonyl)glycinate typically involves the reaction of glycine with ethyl chloroformate and diethoxymethane under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(diethoxymethyl)-N-(ethoxycarbonyl)glycinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted glycine derivatives.
Scientific Research Applications
Ethyl N-(diethoxymethyl)-N-(ethoxycarbonyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl N-(diethoxymethyl)-N-(ethoxycarbonyl)glycinate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-(ethoxycarbonyl)glycinate
- Ethyl N-(diethoxymethyl)glycinate
- Methyl N-(diethoxymethyl)-N-(ethoxycarbonyl)glycinate
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties compared to similar compounds.
Properties
CAS No. |
37819-44-6 |
---|---|
Molecular Formula |
C12H23NO6 |
Molecular Weight |
277.31 g/mol |
IUPAC Name |
ethyl 2-[diethoxymethyl(ethoxycarbonyl)amino]acetate |
InChI |
InChI=1S/C12H23NO6/c1-5-16-10(14)9-13(11(15)17-6-2)12(18-7-3)19-8-4/h12H,5-9H2,1-4H3 |
InChI Key |
GGPFYFNLGQCNIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(N(CC(=O)OCC)C(=O)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.